1-(1,3-benzothiazole-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Description
The compound 1-(1,3-benzothiazole-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide features a benzothiazole moiety linked via a carbonyl group to a piperidine ring, which is further substituted by a carboxamide group attached to a 1,3-thiazol-2-yl heterocycle. This structure integrates multiple pharmacophoric elements:
- Benzothiazole: Known for its role in anticancer and antimicrobial agents due to planar aromaticity and hydrogen-bonding capabilities .
- Piperidine: Enhances solubility and provides conformational flexibility for target binding.
- Thiazol-2-yl carboxamide: A common motif in kinase inhibitors and antimicrobial compounds, contributing to π-π stacking and hydrogen-bond interactions .
Properties
IUPAC Name |
1-(1,3-benzothiazole-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c22-14(20-17-18-7-10-24-17)11-5-8-21(9-6-11)16(23)15-19-12-3-1-2-4-13(12)25-15/h1-4,7,10-11H,5-6,8-9H2,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFRXJVZQZCPIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzothiazole-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of benzo[d]thiazole-2-carbonyl chloride: This is achieved by reacting benzo[d]thiazole with thionyl chloride under reflux conditions.
Coupling with piperidine-4-carboxamide: The benzo[d]thiazole-2-carbonyl chloride is then reacted with piperidine-4-carboxamide in the presence of a base such as triethylamine to form the intermediate.
Thiazole ring introduction: The intermediate is further reacted with thiazole-2-amine under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-benzothiazole-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or benzo[d]thiazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazole or benzo[d]thiazole derivatives.
Scientific Research Applications
1-(1,3-benzothiazole-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazole-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.
Pathways Involved: It can interfere with signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their properties are summarized below:
Key Observations
Benzothiazole vs. Benzimidazole : The compound in replaces benzothiazole with benzimidazole, resulting in a higher IC50 (60.8 nM) compared to benzothiazole derivatives in anticancer studies . Benzothiazoles generally exhibit stronger π-π stacking due to sulfur's electronegativity.
Core Heterocycle Variations : AZ7 () uses a pyrimidine core, which may confer distinct target selectivity (e.g., kinase vs. tubulin inhibition) compared to the piperidine-benzothiazole scaffold .
Synthetic Accessibility : Piperidine-4-carboxamide analogs () are synthesized via coupling reactions with amines, similar to methods described for thiazole sulfonamides in and .
Hydrogen Bonding and Crystallography
The target compound's amide groups and aromatic heterocycles likely form robust hydrogen-bond networks, as observed in benzothiazole derivatives () and thiazole sulfonamides (). Such interactions influence crystal packing and solubility, critical for drug formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
